molecular formula C11H16N4O B14868460 (Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide

Cat. No.: B14868460
M. Wt: 220.27 g/mol
InChI Key: NANJZFQKQGESKS-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring and a pyrrolidine ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide typically involves multi-step organic reactions. One common approach is the condensation of pyridine-4-carbaldehyde with pyrrolidine, followed by the introduction of the hydroxyimino group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The pyridine and pyrrolidine rings contribute to the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-4-yl(pyrrolidin-1-yl)methanethione
  • 1-(pyridin-3-yl)ethan-1-one
  • 4-(1H-pyrazol-4-yl)pyridine

Uniqueness

What sets (Z)-N’-hydroxy-2-(pyridin-4-yl)-2-(pyrrolidin-1-yl)acetimidamide apart from similar compounds is its unique combination of functional groups and stereochemistry. The presence of both the pyridine and pyrrolidine rings, along with the hydroxyimino group, provides a distinct reactivity profile and potential for diverse applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-pyridin-4-yl-2-pyrrolidin-1-ylethanimidamide

InChI

InChI=1S/C11H16N4O/c12-11(14-16)10(15-7-1-2-8-15)9-3-5-13-6-4-9/h3-6,10,16H,1-2,7-8H2,(H2,12,14)

InChI Key

NANJZFQKQGESKS-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)C(C2=CC=NC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(C1)C(C2=CC=NC=C2)C(=NO)N

Origin of Product

United States

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